Cas no 2168983-82-0 (Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate)
Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate
- EN300-37100838
- 2168983-82-0
- Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate
-
- Inchi: 1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-8-16-10(9-13)5-7-14/h10,14H,4-9H2,1-3H3
- InChI Key: NNNZAGQRHNNAOM-UHFFFAOYSA-N
- SMILES: O1CCCN(C(=O)OC(C)(C)C)CC1CCO
Computed Properties
- Exact Mass: 245.16270821g/mol
- Monoisotopic Mass: 245.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 59Ų
Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37100838-0.05g |
tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate |
2168983-82-0 | 0.05g |
$1368.0 | 2023-07-06 | ||
| Enamine | EN300-37100838-0.1g |
tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate |
2168983-82-0 | 0.1g |
$1433.0 | 2023-07-06 | ||
| Enamine | EN300-37100838-0.25g |
tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate |
2168983-82-0 | 0.25g |
$1498.0 | 2023-07-06 | ||
| Enamine | EN300-37100838-0.5g |
tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate |
2168983-82-0 | 0.5g |
$1563.0 | 2023-07-06 | ||
| Enamine | EN300-37100838-1.0g |
tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate |
2168983-82-0 | 1.0g |
$1629.0 | 2023-07-06 | ||
| Enamine | EN300-37100838-2.5g |
tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate |
2168983-82-0 | 2.5g |
$3191.0 | 2023-07-06 | ||
| Enamine | EN300-37100838-5.0g |
tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate |
2168983-82-0 | 5.0g |
$4722.0 | 2023-07-06 | ||
| Enamine | EN300-37100838-10.0g |
tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate |
2168983-82-0 | 10.0g |
$7004.0 | 2023-07-06 |
Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate
Comprehensive Guide to Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate (CAS No. 2168983-82-0)
Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate (CAS No. 2168983-82-0) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the oxazepane class, featuring a unique combination of a tert-butyl ester group and a hydroxyethyl side chain, which enhances its versatility in drug discovery and material science applications.
The molecular structure of Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate makes it particularly valuable for researchers exploring heterocyclic compounds and their biological activities. With the growing interest in small-molecule therapeutics and peptide mimetics, this compound has gained attention for its potential role in modulating enzyme activity and receptor interactions. Its CAS number 2168983-82-0 serves as a unique identifier in chemical databases, ensuring precise tracking in global research.
One of the key advantages of Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate is its stability under standard laboratory conditions, making it suitable for long-term storage and transportation. The presence of the tert-butyl group provides steric protection to the carboxylate moiety, while the hydroxyethyl side chain offers opportunities for further functionalization. These features align with current trends in green chemistry and atom-efficient synthesis, addressing the demand for sustainable chemical processes.
In pharmaceutical applications, Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate (CAS 2168983-82-0) is frequently employed as a building block for central nervous system (CNS) drug candidates. The oxazepane core structure is known to enhance blood-brain barrier permeability, making it valuable for neurological research. Recent studies have explored its derivatives for potential use in neurodegenerative disease therapies, reflecting the compound's relevance in cutting-edge medical research.
The synthesis of Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly used for quality verification. Researchers often search for synthetic protocols and spectroscopic data for this compound, highlighting the need for detailed technical information in scientific literature.
Market demand for Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate (CAS 2168983-82-0) has been steadily increasing, particularly from contract research organizations and pharmaceutical companies engaged in drug discovery programs. The compound's commercial availability through specialized chemical suppliers has facilitated its widespread use in academic and industrial laboratories worldwide. Current pricing trends reflect its status as a research-grade chemical with significant potential for therapeutic development.
Safety considerations for handling Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. Storage typically requires protection from moisture and extreme temperatures to maintain compound integrity.
Future research directions for Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate (CAS 2168983-82-0) may explore its potential in bioconjugation chemistry and prodrug development. The compound's structural features make it an attractive candidate for creating targeted drug delivery systems, particularly in oncology applications. As the pharmaceutical industry continues to emphasize precision medicine, derivatives of this compound may play increasingly important roles in therapeutic development.
For researchers working with Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate, access to reliable spectral data and analytical methods remains crucial. Many scientific queries focus on obtaining NMR peaks and chromatographic conditions for this compound, underscoring the importance of comprehensive technical documentation. Collaborative efforts between synthetic chemists and analytical specialists continue to enhance understanding of this valuable chemical intermediate.
The environmental profile of Tert-butyl 2-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate (CAS 2168983-82-0) is currently under investigation as part of broader green chemistry initiatives. While not considered persistent in the environment, proper disposal methods following institutional guidelines are recommended. The compound's biodegradability and ecological impact represent important areas for future study as sustainability becomes increasingly central to chemical research.
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